2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide
CAS No.: 214193-25-6
VCID: VC0014697
Molecular Formula: C13H23N3O8S
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
![2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide - 214193-25-6](/images/no_structure.jpg)
Description | 2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide is a complex organic compound with the molecular formula C13H23N3O8S . It features a unique structure that includes an acetamido group, a nitrososulfanyl group, and a sugar moiety, which contributes to its potential biological activity. The presence of multiple functional groups suggests potential interactions with various biological systems, making it an interesting subject for research in medicinal chemistry and pharmacology. Its CAS number is 214193-25-6 . Synonyms include 214193-25-6, N-(β-D-Glucopyranosyl)-N2-acetyl-S-nitroso-D,L-penicillaminamide, and N-(beta-D-Glucopyranosyl)-2-(acetylamino)-3-methyl-3-(nitrosothio)butanamide . This compound's biological activity is primarily linked to its potential as an inhibitor of specific enzymes. Preliminary studies suggest that it may exhibit antimicrobial properties and could be effective against certain pathogens. Additionally, its structural features indicate possible interactions with receptors involved in pain modulation and inflammatory responses. Interaction studies are essential for understanding how it interacts with biological molecules, which is crucial for determining its safety and efficacy in various applications. Other compounds sharing structural similarities include bistramide A, a marine-derived toxin that exhibits potent cytotoxicity, acetaminophen, a widely used analgesic, and N-acetylcysteine, a thiol-containing compound with antioxidant properties. These comparisons highlight the uniqueness of 2-acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide due to its complex structure and potential biological activities that differ from those of simpler compounds like acetaminophen or marine-derived toxins like bistramide A. |
---|---|
CAS No. | 214193-25-6 |
Product Name | 2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide |
Molecular Formula | C13H23N3O8S |
Molecular Weight | 381.4 g/mol |
IUPAC Name | 2-acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide |
Standard InChI | InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(22)15-12-9(21)8(20)7(19)6(4-17)24-12/h6-10,12,17,19-21H,4H2,1-3H3,(H,14,18)(H,15,22)/t6-,7-,8+,9-,10?,12-/m1/s1 |
Standard InChIKey | QNMMQEFPNFRVFP-HCTIOZQGSA-N |
SMILES | CC(=O)NC(C(=O)NC1C(C(C(C(O1)CO)O)O)O)C(C)(C)SN=O |
Canonical SMILES | CC(=O)NC(C(=O)NC1C(C(C(C(O1)CO)O)O)O)C(C)(C)SN=O |
Synonyms | 2-(Acetylamino)-N-β-D-glucopyranosyl-3-methyl-3-(nitrosothio)butanamide; Glyco-SNAP-1; N-(β-Glucopyranosyl)-N2-acetyl-S-nitrosopenicillamide; |
PubChem Compound | 10385174 |
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume